molecular formula C21H19N5O4 B2795474 (Z)-3-(benzo[d][1,3]dioxol-5-yl)-N-(3-cyclopropyl-1-(4-methyl-6-oxo-1,6-dihydropyrimidin-2-yl)-1H-pyrazol-5-yl)acrylamide CAS No. 1207062-30-3

(Z)-3-(benzo[d][1,3]dioxol-5-yl)-N-(3-cyclopropyl-1-(4-methyl-6-oxo-1,6-dihydropyrimidin-2-yl)-1H-pyrazol-5-yl)acrylamide

Cat. No.: B2795474
CAS No.: 1207062-30-3
M. Wt: 405.414
InChI Key: WHOZBGHEXWHIJY-CLTKARDFSA-N
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Description

(Z)-3-(benzo[d][1,3]dioxol-5-yl)-N-(3-cyclopropyl-1-(4-methyl-6-oxo-1,6-dihydropyrimidin-2-yl)-1H-pyrazol-5-yl)acrylamide is a useful research compound. Its molecular formula is C21H19N5O4 and its molecular weight is 405.414. The purity is usually 95%.
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Scientific Research Applications

Antimicrobial and Anti-proliferative Activities

Compounds structurally related to (Z)-3-(benzo[d][1,3]dioxol-5-yl)-N-(3-cyclopropyl-1-(4-methyl-6-oxo-1,6-dihydropyrimidin-2-yl)-1H-pyrazol-5-yl)acrylamide have been explored for their antimicrobial and antiproliferative activities. A study by Mansour et al. (2020) synthesized thiazolyl pyrazoline derivatives linked to the benzo[1,3]dioxole moiety, demonstrating significant antimicrobial and antiproliferative activities, particularly against HCT-116 cancer cells (Mansour et al., 2020).

Synthesis and Biological Activity

Patel and Dhameliya (2010) conducted research on similar compounds, focusing on their synthesis and evaluating their antibacterial and antifungal activities. This study highlights the potential of these compounds as prospective antimicrobials (Patel & Dhameliya, 2010).

Antibacterial Agents and Cytotoxic Activity

Palkar et al. (2017) designed and synthesized novel analogs with benzo[d]thiazol-2-yl and pyrazol-5-one derivatives. These compounds, particularly against Staphylococcus aureus and Bacillus subtilis, showed promising antibacterial activity and non-cytotoxic concentrations in mammalian cell lines (Palkar et al., 2017).

Antioxidant Activity

Salem and Errayes (2016) explored the synthesis of novel heterocyclic systems related to the given compound, revealing potent antioxidant activity in most of the synthesized compounds (Salem & Errayes, 2016).

Synthesis for Potential Biosignificant Interest

Sayed et al. (2012) presented a simple synthesis route for pyrazolopyrimidine and pyrimidobenzothiazole derivatives. These compounds exhibited significant antibacterial and antifungal activities, emphasizing their potential biosignificant interest (Sayed et al., 2012).

Antitumor Activity and Molecular Docking

Fahim et al. (2019) synthesized pyrimidiopyrazole derivatives and evaluated their in vitro antitumor activity, particularly against the HepG2 cell line. Molecular docking studies provided insight into the interaction of these compounds with biological targets (Fahim et al., 2019).

Properties

IUPAC Name

(Z)-3-(1,3-benzodioxol-5-yl)-N-[5-cyclopropyl-2-(4-methyl-6-oxo-1H-pyrimidin-2-yl)pyrazol-3-yl]prop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H19N5O4/c1-12-8-20(28)24-21(22-12)26-18(10-15(25-26)14-4-5-14)23-19(27)7-3-13-2-6-16-17(9-13)30-11-29-16/h2-3,6-10,14H,4-5,11H2,1H3,(H,23,27)(H,22,24,28)/b7-3-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WHOZBGHEXWHIJY-CLTKARDFSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=O)NC(=N1)N2C(=CC(=N2)C3CC3)NC(=O)C=CC4=CC5=C(C=C4)OCO5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC(=O)NC(=N1)N2C(=CC(=N2)C3CC3)NC(=O)/C=C\C4=CC5=C(C=C4)OCO5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H19N5O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

405.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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